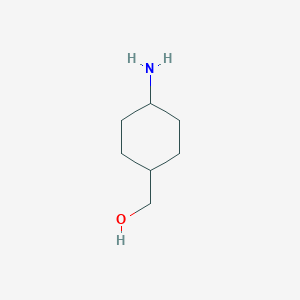

(4-Aminocyclohexyl)methanol

Overview

Description

(4-Aminocyclohexyl)methanol (CAS: 1504-49-0; alternative CAS: 89854-94-4 for stereoisomers) is a cyclohexane derivative featuring both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group on the cyclohexane ring. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. The compound exists in cis and trans stereoisomeric forms, which significantly influence its physicochemical properties and applications . It serves as a key intermediate in pharmaceuticals, particularly in the synthesis of CD38 inhibitors for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Aminocyclohexyl)methanol involves the reduction of 4-nitrocyclohexanone. The process typically includes the following steps:

Reduction of 4-nitrocyclohexanone: This step is carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is conducted under mild conditions, typically at room temperature and atmospheric pressure.

Hydrogenation: The intermediate product is further hydrogenated to yield this compound. This step may also involve the use of a Pd/C catalyst and hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar methods. The key is to optimize reaction conditions to ensure high yield and purity. This often involves precise control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(4-Aminocyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Products include cyclohexanecarboxylic acid or cyclohexanecarbaldehyde.

Reduction: Products include cyclohexylamine.

Substitution: Various substituted cyclohexyl derivatives can be formed.

Scientific Research Applications

Chemistry

(4-Aminocyclohexyl)methanol serves as an important intermediate in organic synthesis. It is utilized in the production of complex organic molecules and specialty chemicals. Its dual functional groups allow it to participate in various chemical reactions, including:

- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.

- Reduction : The amino group can be reduced to yield primary amines.

- Substitution : Nucleophilic substitution reactions can modify the hydroxymethyl group to introduce other functional groups.

Biology

Research has highlighted the potential biological activities of this compound, particularly its role as a ligand in receptor binding studies. Key areas of investigation include:

- Enzyme Interactions : The compound may influence enzyme activities through competitive inhibition or allosteric modulation.

- Neuroprotective Properties : Studies indicate that it can reduce oxidative stress in neuronal cell lines, suggesting therapeutic applications for neurodegenerative diseases.

- Analgesic Effects : Animal model studies have shown significant pain relief effects comparable to standard analgesics, indicating potential for clinical applications.

Medicine

The compound is under investigation for its therapeutic potential. It may serve as a precursor for drug development due to its ability to interact with biological targets effectively. Ongoing research focuses on:

- Therapeutic Applications : Exploring its efficacy in treating conditions such as pain and neurodegeneration.

- Pharmacological Profiles : Understanding how its structural features relate to its biological effects.

Industry

In industrial applications, this compound is used in the synthesis of polymers and resins, contributing to the development of materials with specific properties. Its versatility makes it valuable in producing specialty chemicals used across various sectors.

Case Study 1: Neuroprotective Potential

Research evaluated the neuroprotective effects of this compound against oxidative stress. Findings indicated that it could mitigate oxidative damage by modulating antioxidant enzyme activities, suggesting its utility in treating neurodegenerative disorders.

Case Study 2: Analgesic Effects

Another study investigated the analgesic properties of this compound in animal models. Results showed that it provided significant pain relief, warranting further exploration into its mechanisms and clinical applications.

Mechanism of Action

The mechanism of action of (4-Aminocyclohexyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxymethyl group can also participate in various biochemical reactions, potentially affecting metabolic pathways.

Comparison with Similar Compounds

Structural Analogues on the Cyclohexane Backbone

(4-Methylcyclohexyl)methanol (MCHM)

- Structure: A methyl (-CH₃) group replaces the amino (-NH₂) group.

- Properties: Lower polarity due to the absence of an amino group. Higher lipophilicity, making it more suitable for industrial solvents.

Cyclohexanemethanol

- Structure: Lacks the amino group; only a hydroxymethyl (-CH₂OH) group is present.

- Properties: Lower molecular weight (114.19 g/mol) and higher volatility compared to (4-Aminocyclohexyl)methanol. Used as a solvent and fragrance component.

(4-(Aminomethyl)cyclohexyl)methanol

- Structure: Contains an additional aminomethyl (-CH₂NH₂) group.

- Properties: Higher molecular weight (143.23 g/mol) and basicity due to two amino groups. Hazard Profile: Classified with H314 (causes severe skin burns), indicating greater reactivity than this compound .

Functional Group Variants

4-Aminobenzyl Alcohol

- Structure : Aromatic benzene ring with -NH₂ and -CH₂OH groups.

- Properties: Distinct crystal packing due to aromaticity, leading to higher melting points. Reduced stability under acidic conditions compared to the aliphatic this compound .

2-[(4-Methoxybenzyl)amino]ethanol

- Structure: Aromatic methoxy (-OCH₃) and aminoethanol (-NH-CH₂CH₂OH) groups.

- Properties: Enhanced solubility in polar solvents due to the ethanolic hydroxyl group. Used in peptide synthesis, whereas this compound is preferred for cyclohexane-based drug scaffolds .

Pharmaceutical Derivatives

Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride

- Structure : Esterified derivative with an acetate group.

- Properties: Solubility: Slightly soluble in methanol, unlike the parent compound, which is more polar. Applications: Used in prodrug formulations due to ester hydrolysis activation .

N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine

- Structure: Incorporates a diamino-cyclohexane moiety.

- Explored in catalysis and polymer chemistry, contrasting with the medicinal focus of this compound .

Comparative Data Table

Biological Activity

(4-Aminocyclohexyl)methanol, also known as 4-aminocyclohexanemethanol, is a compound with significant potential in biological and medicinal chemistry. Its structure, featuring both an amino group and a hydroxymethyl group, allows it to engage in various biochemical interactions, making it a subject of interest for researchers exploring its biological activity.

Chemical Structure and Properties

The compound's molecular formula is CHN O, and it has a molecular weight of approximately 129.20 g/mol. The presence of the amino group enables hydrogen bonding with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.

- Biochemical Reactions : The hydroxymethyl group can undergo oxidation to form carboxylic acids or aldehydes, which may further participate in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : Preliminary studies suggest that the compound may have potential applications in treating neurological disorders by acting on neurotransmitter systems.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains, showing promising results in inhibiting growth .

- Cellular Processes : Investigations into its effects on cellular processes indicate that it may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Case Studies

-

Neuropharmacological Study :

- A study investigated the effects of this compound on rat models exhibiting symptoms of anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors when administered at specific doses, suggesting its potential as an anxiolytic agent.

- Antimicrobial Evaluation :

Data Table: Summary of Biological Activities

| Activity Type | Description | Observed Effects |

|---|---|---|

| Neuropharmacological | Potential anxiolytic effects | Reduced anxiety-like behaviors |

| Antimicrobial | Inhibition of bacterial growth | MIC = 50 µg/mL for S. aureus and E. coli |

| Cellular Processes | Influence on cell signaling pathways | Modulation of proliferation |

Q & A

Q. What are the common synthetic routes for (4-Aminocyclohexyl)methanol, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves reductive amination or catalytic hydrogenation of precursor ketones. For example, the reduction of 4-aminocyclohexanone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or ethanol can yield the target alcohol. Reaction conditions such as solvent polarity, temperature (e.g., 0–25°C for NaBH₄), and catalyst choice (e.g., palladium on carbon for hydrogenation) significantly affect stereoselectivity and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate enantiomers or remove byproducts .

Q. How can researchers optimize enantioselectivity in the catalytic synthesis of this compound?

Advanced Research Question

Enantioselective synthesis requires chiral catalysts or biocatalysts. For instance, iridium complexes with N-heterocyclic carbene ligands can enhance enantiomeric excess (ee) by controlling the transition state during hydrogenation. Biocatalytic approaches using alcohol dehydrogenases (ADHs) or engineered enzymes offer high stereoselectivity under mild conditions (pH 7–9, 25–37°C). Optimization involves screening co-solvents (e.g., isopropanol or glucose as reducing agents) and adjusting reaction time to balance yield and ee. Recent studies highlight water-soluble catalysts for greener synthesis .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices, and how can isomer separation be achieved?

Advanced Research Question

Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) or thin-film microextraction (TFME) is preferred for trace analysis in environmental or biological samples. Isomer separation (e.g., cis/trans or enantiomers) employs chiral stationary phases in HPLC or capillary electrophoresis. For example, GC-MS methods using DB-5MS columns (30 m × 0.25 mm) with helium carrier gas achieve baseline separation of cyclohexylmethanol isomers. Validation parameters (LOD < 0.1 µg/L, LOQ < 1 µg/L) ensure reliability in contaminated water analysis .

Q. What structural features of this compound make it a suitable intermediate in pharmaceutical synthesis?

Basic Research Question

The compound’s cyclohexyl backbone provides conformational rigidity, while the primary alcohol and amine groups serve as handles for functionalization. It is a key precursor in CD38 inhibitor design (e.g., Cerevance’s patent on pyrimidine-4-carboxamide derivatives) and can undergo amidation, alkylation, or click chemistry to generate bioactive molecules. Its stability in polar aprotic solvents (e.g., DMF, DMSO) facilitates high-yield coupling reactions .

Q. How do variations in the cyclohexylamine substituents affect the biological activity of derivatives?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that substituents on the cyclohexyl ring modulate potency. For example, 4-methyl or 4-bromo analogs exhibit enhanced binding affinity to enzymatic targets like CD38 due to steric or electronic effects. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations predict how substituent polarity impacts target engagement. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) confirms these trends .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (IRRITANT).

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Management: Segregate chemical waste for professional disposal to prevent environmental contamination.

- Emergency Protocols: Immediate rinsing with water for skin contact and medical consultation for ingestion .

Q. What methodologies are recommended for assessing the environmental persistence and ecotoxicity of this compound?

Advanced Research Question

Standard OECD guidelines (e.g., Test No. 301 for biodegradation) evaluate environmental persistence. Ecotoxicity studies use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantify bioaccumulation factors in aquatic organisms. Biocatalytic degradation pathways (e.g., laccase-mediated oxidation) are explored for bioremediation .

Q. How can contradictions in reported physicochemical data for this compound be resolved?

Advanced Research Question

Discrepancies in melting points or solubility data require cross-validation using authoritative databases like NIST Chemistry WebBook. Experimental replication under controlled conditions (e.g., dry nitrogen atmosphere for hygroscopic compounds) and peer-reviewed publications ensure accuracy. Collaborative studies using standardized protocols (e.g., IUPAC guidelines) address variability in measurement techniques .

Properties

IUPAC Name |

(4-aminocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUJZOFJZVGTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347686 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-84-1, 89854-94-4, 30134-98-6 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminocyclohex-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1r,4r)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1s,4s)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.